![molecular formula C18H20N6O3 B2737923 7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 303973-99-1](/img/no-structure.png)

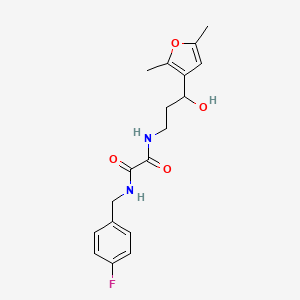

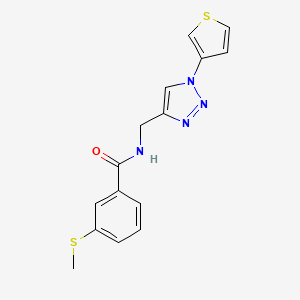

7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.

BenchChem offers high-quality 7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The compound 7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione, a derivative of purine, is involved in various scientific research studies focusing on its synthesis and potential biological activities. This section elaborates on different aspects of scientific research excluding drug use, dosage, and side effects, based on similar compounds and their applications.

Synthesis and Cardiovascular Activity : Studies have explored the synthesis of purine derivatives and their cardiovascular effects, including antiarrhythmic and hypotensive activities. One study reported the synthesis of 8-alkylamino substituted derivatives of purine diones, showing significant prophylactic antiarrhythmic activity and hypotensive effects in certain analogues. These derivatives also displayed weak affinity for alpha adrenoreceptors, suggesting potential utility in cardiovascular research (Chłoń-Rzepa et al., 2004).

Anticancer and Antibacterial Potential : Novel phthalazinedione-based derivatives have been synthesized for their promising cytotoxic and antibacterial activities, highlighting the significant potential of purine analogues in anticancer and antibacterial research. Some compounds exhibited potent cytotoxicity against cancer cells with minimal effects on normal cells, and potent antibacterial activity, showcasing their potential as new agents in cancer and infection control (El Rayes et al., 2022).

Chemical Transformations and Biological Activity : Research into the chemical transformations of purine derivatives has led to the discovery of compounds with potential pharmacological applications. Studies focused on the reactions between hydrazine derivatives and carbonyl containing compounds, resulting in novel biologically active substances. This includes the synthesis of functional derivatives of theophyllines with promising activities for treating various conditions such as depression and hypertension (Korobko, 2016).

Crystallographic and Computational Studies : The structural analysis of purine derivatives through crystallographic and computational studies aids in understanding their molecular configuration and potential interaction mechanisms. Such analyses can provide insights into the design of more effective compounds for various biological applications (Mabied et al., 2014).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 2-[1-(4-hydroxyphenyl)ethylidene]hydrazine. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to obtain the desired product.", "Starting Materials": [ "7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione", "2-[1-(4-hydroxyphenyl)ethylidene]hydrazine" ], "Reaction": [ "Step 1: Dissolve 7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in a suitable solvent.", "Step 2: Add 2-[1-(4-hydroxyphenyl)ethylidene]hydrazine to the reaction mixture.", "Step 3: Add a suitable catalyst to the reaction mixture and stir the mixture at a suitable temperature for a suitable time.", "Step 4: Isolate the product by filtration or any other suitable method.", "Step 5: Purify the product by recrystallization or any other suitable method." ] } | |

CAS RN |

303973-99-1 |

Molecular Formula |

C18H20N6O3 |

Molecular Weight |

368.397 |

IUPAC Name |

7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C18H20N6O3/c1-4-5-10-24-14-15(23(3)18(27)20-16(14)26)19-17(24)22-21-11(2)12-6-8-13(25)9-7-12/h4-9,25H,10H2,1-3H3,(H,19,22)(H,20,26,27)/b5-4+,21-11+ |

InChI Key |

RLPITCVBHNUJFF-XRQQNHSDSA-N |

SMILES |

CC=CCN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)O)N(C(=O)NC2=O)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

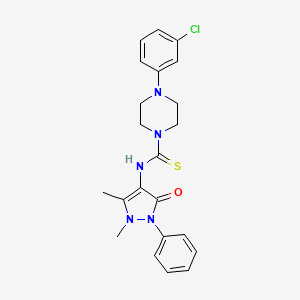

![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B2737846.png)

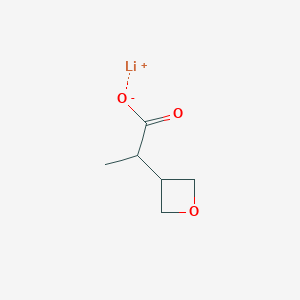

![4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2737850.png)

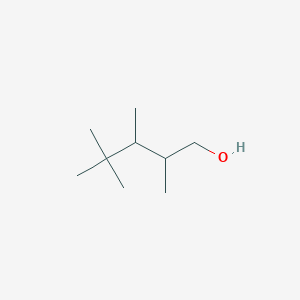

![N-(4-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2737852.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2737855.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737863.png)